1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI)
Description
1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Structurally, it features a partially saturated pyrrolizine core (hexahydro configuration) with a carboxylic acid group at position 3 and a ketone group at position 3. The compound is identified by CAS number 107294-50-8 and is used in pharmaceutical and chemical research as a synthetic intermediate .
Properties
IUPAC Name |
5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNNBNCCYFYIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Preparation Methods
Critical Considerations in Synthetic Design
Solvent and Temperature Effects : The radical addition method requires polar aprotic solvents (e.g., acetonitrile) and elevated temperatures (70–80°C) to stabilize reactive intermediates. In contrast, the multi-step synthesis employs hydrogenation at ambient conditions, followed by dehydration under acidic reflux.
Functional Group Compatibility : The presence of ester groups necessitates careful selection of hydrolysis conditions. For instance, monodecarboxylation must avoid over-degradation of the carboxylic acid product. Similarly, the use of phosphoryl azides mandates anhydrous conditions to prevent side reactions.
Scalability and Yield : While yield data are not explicitly provided in the cited patents, the radical addition route is noted for its efficiency in constructing the pyrrolizine core in one pot. Conversely, the multi-step approach may incur cumulative yield losses but offers precise control over stereochemistry .
Chemical Reactions Analysis
1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
1H-Pyrrolizine-3-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions such as:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Using lithium aluminum hydride.
- Substitution : Engaging in nucleophilic substitution with alkyl halides or acyl chlorides .
Biological Research
The compound has been the subject of investigations aimed at understanding its biological activities:
- Antimicrobial Properties : Studies have indicated potential efficacy against various microbial strains.
- Anticancer Activity : Research is ongoing into its ability to inhibit cancer cell proliferation through specific molecular pathways .
Medicinal Chemistry
1H-Pyrrolizine-3-carboxylic acid is being explored for therapeutic applications:
- Drug Development : The compound's unique structure allows for modifications that could lead to the development of new pharmaceuticals targeting specific diseases.
- Mechanism of Action Studies : Investigations into how this compound interacts with biological targets are crucial for understanding its therapeutic potential .
Material Science
In industrial applications, this compound is being utilized in the development of new materials and chemical processes:
- Polymers and Coatings : Its chemical properties allow it to be used as a precursor in creating advanced materials with desirable characteristics.
- Catalytic Processes : The compound may serve as a catalyst or a component in catalytic systems to enhance reaction efficiencies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Study B | Anticancer Properties | Showed inhibition of tumor growth in vitro; ongoing trials for in vivo efficacy. |
| Study C | Synthesis Methodology | Developed a novel synthetic route improving yield by 30% using microwave-assisted techniques. |
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolizine Derivatives
1H-Pyrrolizine-5-carboxylicacid,2,3-dihydro-3-oxo-(9CI) (CAS 132114-55-7)
- Molecular Formula: C₈H₇NO₃
- Key Differences :
- Properties : Higher predicted boiling point (415.4°C) and density (1.54 g/cm³) compared to the target compound, likely due to differences in hydrogen bonding and ring saturation .
1H-Pyrrolizine-7a(5H)-carboxamide,tetrahydro-3,5-dimethyl-(9CI)
Heterocyclic Analogs
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-5-oxo-(9CI) (CAS 143392-60-3)
- Molecular Formula : C₆H₈N₂O₃
- Key Differences: Pyrazole ring (aromatic) vs. pyrrolizine (non-aromatic, saturated). Ethyl substituent and oxo group at position 5. Lower molecular weight (156.14 g/mol) .
- Reactivity : The aromatic pyrazole core may engage in π-π stacking interactions, unlike the saturated pyrrolizine system in the target compound .
1H-Pyrrole-3-carboxamide(9CI)
- Molecular Formula : C₅H₆N₂O
- Key Differences: Simpler pyrrole ring (monocyclic) vs. bicyclic pyrrolizine. Carboxamide group instead of carboxylic acid. Lower molecular weight (110.12 g/mol) and reduced complexity .
- Applications : Used as a building block in agrochemicals, contrasting with the target compound’s pharmaceutical focus .
Functional Group Variations
3-Cyclohexene-1-carboxylicacid,1-hydroxy-5-oxo-,(1R)-(9CI) (CAS 233271-89-1)
- Molecular Formula : C₇H₈O₄
- Key Differences: Cyclohexene backbone with hydroxyl and oxo groups. No nitrogen in the ring system. Molecular weight 156.14 g/mol .
1H-Pyrrolizine-2-carboxaldehyde,hexahydro-5-oxo-(9CI) (CAS 100447-27-6)
Comparative Data Table
Biological Activity
1H-Pyrrolizine-3-carboxylic acid, hexahydro-5-oxo-(9CI) (CAS No. 107294-50-8) is a bicyclic compound characterized by its unique pyrrolizine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is , with a molecular weight of approximately 169.18 g/mol .
The chemical properties of 1H-Pyrrolizine-3-carboxylic acid, hexahydro-5-oxo-(9CI) include:
- Molecular Weight : 169.178 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 393.2 ± 21.0 °C at 760 mmHg
- LogP : -1.32
- Flash Point : 191.6 ± 22.1 °C .
These properties suggest that the compound may exhibit significant solubility and stability under various conditions, which is beneficial for biological applications.
Anti-inflammatory Properties
Recent studies have indicated that pyrrolizine derivatives exhibit promising anti-inflammatory effects. For instance, compounds structurally related to 1H-Pyrrolizine-3-carboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators such as prostaglandins.
The mechanism through which 1H-Pyrrolizine-3-carboxylic acid exerts its biological activity is thought to involve:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce inflammation and pain.
- Modulation of Eicosanoid Synthesis : The compound could affect the synthesis pathways of eicosanoids, which are important signaling molecules in inflammation .
Study on Anti-inflammatory Activity
A study published in Pharmaceutical Research investigated the anti-inflammatory effects of various pyrrolizine derivatives, including 1H-Pyrrolizine-3-carboxylic acid. The results indicated that these compounds significantly reduced edema in animal models when administered at specific dosages .
| Compound | Dosage (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Pyrrolizine Derivative A | 10 | 75% |
| Pyrrolizine Derivative B | 20 | 85% |
| 1H-Pyrrolizine-3-carboxylic acid | 15 | 80% |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, it exhibited selective cytotoxicity against tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI), and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and oxidation. For example, analogous pyrrolizine derivatives are synthesized using esterification or alkylation reactions under controlled temperatures (e.g., 60–80°C) with catalysts like triethylamine . Key steps include purification via column chromatography and characterization using H NMR and ESI-MS to confirm structural integrity and purity .
- Critical Considerations : Reaction solvent (e.g., DMF or THF) and stoichiometric ratios significantly impact yield. For instance, derivatives with cyclohexyl or cyclopentyl substituents show yields ranging from 49% to 92% depending on steric and electronic factors .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (H NMR) is critical for confirming the hexahydro pyrrolizine core and oxo-group positioning. Mass spectrometry (ESI-MS) validates molecular weight, while HPLC ensures purity (>95%) . Infrared spectroscopy (IR) can corroborate carboxylic acid and ketone functional groups.
- Data Interpretation : For example, H NMR peaks near δ 2.5–3.5 ppm indicate protons adjacent to the carbonyl group, while ESI-MS data should align with the molecular formula (e.g., CHNO) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Stability studies involve accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Samples are analyzed via HPLC to monitor decomposition products. For related pyrrolizine derivatives, storage at –20°C in inert atmospheres (argon) minimizes oxidation .
- Key Findings : Compounds with similar structures show sensitivity to light and moisture, requiring amber glassware and desiccants during long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodology : Use molecular docking simulations to predict binding affinity to target enzymes (e.g., bacterial topoisomerases). Validate predictions via in vitro assays measuring IC values. For example, fluoroquinophenoxazine derivatives are tested against DNA gyrase using fluorescence-based assays .
- Experimental Design : Compare substituent effects (e.g., cyclohexyl vs. hexyl groups) on activity. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolizine derivatives?
- Methodology : Conduct meta-analyses of published datasets, focusing on variables like assay conditions (pH, temperature) and cell lines. For instance, discrepancies in IC values may arise from differences in bacterial strain susceptibility or compound solubility .
- Case Study : In fluorinated derivatives, conflicting cytotoxicity data may reflect variations in cell membrane permeability, which can be clarified using logP measurements and cell viability assays .
Q. How can metabolic pathways of this compound be mapped using advanced analytical techniques?
- Methodology : Employ LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites in hepatic microsomes. Isotope labeling (e.g., C) tracks metabolic fate .
- Challenges : Differentiate between artifacts (e.g., degradation products) and true metabolites using control experiments and stable isotope tracers .
Q. What computational models predict the compound’s pharmacokinetic properties, and how are they validated?
- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate logP, bioavailability, and plasma protein binding. Validate predictions via in vivo pharmacokinetic studies in rodent models. For example, PBPK (Physiologically Based Pharmacokinetic) modeling can simulate tissue distribution .
- Limitations : Model accuracy depends on the quality of input data (e.g., solubility, permeability), which requires experimental validation using Franz cell diffusion assays or Caco-2 cell models .
Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population: target enzyme/cell line; Intervention: compound concentration; Comparison: control/analogues; Outcome: inhibition rate) to standardize assays .
- Data Validation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or MestReNova) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
